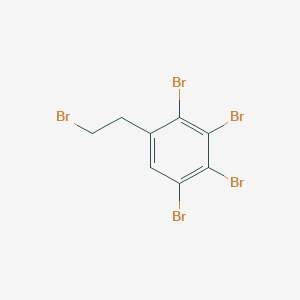![molecular formula C14H8Cl2F3NO2 B14757829 5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 900-36-7](/img/structure/B14757829.png)
5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with chloro and trifluoromethyl groups, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable hydroxybenzamide precursor under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control, along with continuous monitoring of reaction parameters, is common to achieve consistent quality.
化学反応の分析
Types of Reactions
5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in a variety of derivatives with different functional groups.
科学的研究の応用
5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For instance, it has been shown to interact with opioid receptors, leading to analgesic effects . The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of various derivatives.
Fluazinam: A related compound used as a fungicide with similar structural motifs.
N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Another benzamide derivative with comparable properties.
Uniqueness
5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide stands out due to its specific combination of chloro and trifluoromethyl groups, which impart unique chemical and biological properties
特性
CAS番号 |
900-36-7 |
|---|---|
分子式 |
C14H8Cl2F3NO2 |
分子量 |
350.1 g/mol |
IUPAC名 |
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8Cl2F3NO2/c15-7-1-4-12(21)9(5-7)13(22)20-8-2-3-11(16)10(6-8)14(17,18)19/h1-6,21H,(H,20,22) |
InChIキー |
JNCUABMBRCMFAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


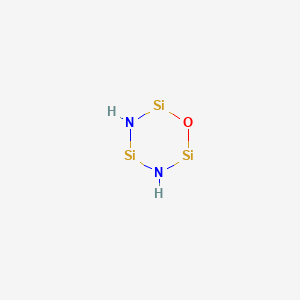
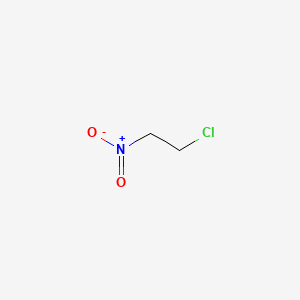
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)
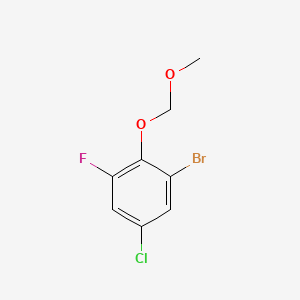
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)

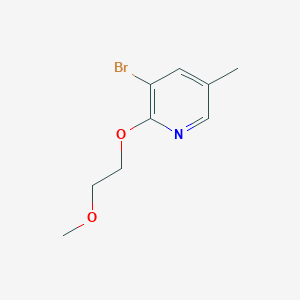
![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)

